molecular formula C20H22O9 B157992 Piceatannol 3'-O-glucoside

Piceatannol 3'-O-glucoside

Cat. No.: B157992
M. Wt: 406.4 g/mol
InChI Key: UMGCIIXWEFTPOC-CUYWLFDKSA-N
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Description

Piceatannol 3’-O-glucoside: is a naturally occurring stilbenoid and a phenolic compound. It is a glucoside derivative of piceatannol, which is found in various plants such as grapes, passion fruit, white tea, and Japanese knotweed. This compound is known for its potential health benefits and biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piceatannol 3’-O-glucoside typically involves the glucosylation of piceatannol. One common method is the enzymatic glucosylation using cultured cells of Phytolacca americana, which converts piceatannol into its 3’-O-glucoside form . Another method involves the use of cyclodextrin glucanotransferase to further glucosylate the compound .

Industrial Production Methods: Industrial production of piceatannol 3’-O-glucoside can be achieved through the extraction from natural sources such as rhubarb. The compound is then purified and processed to ensure a stable and high-quality product . The amorphous form of piceatannol 3’-O-glucoside is preferred for its favorable solubility and stability .

Chemical Reactions Analysis

Types of Reactions: Piceatannol 3’-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be acylated at the C-2’ position of the sugar moiety, leading to the formation of different derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acylated derivatives of piceatannol 3’-O-glucoside, which may exhibit different biological activities .

Mechanism of Action

Piceatannol 3’-O-glucoside exerts its effects through several molecular targets and pathways:

Biological Activity

Piceatannol 3'-O-glucoside (PG) is a bioactive compound derived from stilbenoids, primarily recognized for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of PG, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is a glycosylated form of piceatannol, which is structurally similar to resveratrol. Its chemical structure consists of a phenolic compound with a glucose moiety attached at the 3' position. This modification enhances its solubility and bioavailability compared to its aglycone counterpart.

Nitric Oxide Synthase Activation

PG has been shown to activate endothelial nitric oxide synthase (eNOS) through the inhibition of arginase activity. Arginase competes with eNOS for the common substrate L-arginine, and PG's inhibition of arginase leads to increased nitric oxide (NO) production. This mechanism is particularly significant in cardiovascular health, as NO plays a crucial role in vascular relaxation and blood flow regulation.

  • IC50 Values : PG exhibits IC50 values of 11.22 µM for arginase I and 11.06 µM for arginase II, indicating its potency as an arginase inhibitor .

Antioxidant and Anti-inflammatory Effects

PG possesses strong antioxidant properties, which help mitigate oxidative stress in cells. It has been demonstrated to suppress oxidative stress via the NRF2/HO-1 pathway, leading to reduced apoptosis in neuronal cells exposed to neurotoxic agents like colistin .

Anticancer Properties

Research has highlighted PG's cytotoxic effects against various cancer cell lines, including:

  • Colon Cancer
  • Leukemia
  • Melanoma
  • Hepatocellular Carcinoma
  • Ovarian Cancer

In vitro studies show that PG can induce apoptosis in these cancer cells by modulating key signaling pathways .

Cardiovascular Health

PG's role in enhancing endothelial function has significant implications for cardiovascular diseases. In animal models, PG treatment improved vasorelaxation responses and reduced fatty streak formation in atherosclerotic mice .

Study on Neurotoxicity

A recent study investigated the effects of PG on colistin-induced neurotoxicity. The results indicated that PG significantly reduced neuronal apoptosis and oxidative stress levels by activating the NRF2 pathway. This suggests potential therapeutic applications for PG in treating neurodegenerative conditions associated with oxidative damage .

Vascular Function Improvement

In experiments involving isolated aortic rings from mice, PG administration led to enhanced acetylcholine-dependent vasorelaxation and inhibited vasoconstriction responses. This underscores its potential as a therapeutic agent for improving vascular reactivity in conditions like hypertension .

Biochemical Analysis

The following table summarizes the biochemical properties and effects of this compound:

PropertyValue/Effect
IC50 (Arginase I)11.22 µM
IC50 (Arginase II)11.06 µM
Inhibition of Arginase ActivitySignificant reduction observed at various concentrations (e.g., 75% at 1 µM)
Nitric Oxide Production IncreaseUp to 78% enhancement in isolated aortic rings
CytotoxicitySignificant against multiple cancer cell lines

Pharmacokinetics

This compound undergoes extensive metabolic processes including glucuronidation and sulfation, primarily mediated by UDP-glucuronosyltransferases (UGTs). These metabolic pathways are crucial for determining the compound's bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. How can researchers validate the purity and structural identity of Piceatannol 3'-O-glucoside in natural product extracts?

Methodological Answer: Purity validation typically employs HPLC with UV detection at 280 nm (for phenolic absorption), requiring ≥98% purity for pharmacological studies . Structural confirmation involves tandem mass spectrometry (MS/MS) to fragment the [M-H]⁻ ion at m/z 405.1, observing characteristic glucoside cleavage fragments (e.g., m/z 243.1 for the aglycone) . Nuclear magnetic resonance (NMR) should confirm:

  • Glucosyl anomeric proton at δ 4.8–5.2 ppm (¹H NMR)
  • C-3' glycosylation via HMBC correlation between glucose anomeric carbon and C-3' of piceatannol .

Table 1: Key Analytical Parameters for Purity Assessment

MethodConditionsAcceptance Criteria
HPLCC18 column, 0.1% formic acid gradientPeak area ≥98% at 280 nm
MS/MSESI-negative mode, CID 25 eVMajor fragments: 243.1, 405.1

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Methodological Answer: Store at –20°C in inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis. Lyophilized powder should be protected from light and moisture, with stability confirmed via periodic HPLC analysis . Reconstitution in DMSO (10 mM stock) is recommended for cell-based assays, but avoid repeated freeze-thaw cycles .

Q. How can researchers isolate this compound from Rhubarb (Rheum spp.)?

Methodological Answer: Use maceration or Soxhlet extraction with 70% ethanol, followed by column chromatography (e.g., Diaion HP-20 resin) and gradient elution (water:methanol, 30%→100%). Final purification employs preparative HPLC (C18 column, 0.1% formic acid/ACN) . Validate yield using LC-MS/MS with reference standards .

Q. What solvent systems are suitable for solubility testing in pharmacological assays?

Methodological Answer: this compound has limited solubility in aqueous buffers. Use DMSO (up to 0.1% v/v in cell culture) or methanol:water (1:1) for stock solutions. For in vivo studies, consider cyclodextrin-based formulations to enhance bioavailability .

Table 2: Solubility Profile

SolventSolubility (mg/mL)Notes
DMSO~10Suitable for cell assays
Methanol~5Use for analytical workflows
PBS (pH 7.4)<0.1Requires solubilization aids

Q. How to design dose-response experiments for arginase inhibition studies?

Methodological Answer: Use recombinant arginase I/II enzymes (5–10 nM) in Tris-HCl buffer (pH 9.0) with 10 mM MnCl₂. Incubate with this compound (1–100 µM) and measure urea production via colorimetric assays (e.g., α-isonitrosopropiophenone method). Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How does this compound’s inhibition of arginase I/II compare to other natural inhibitors?

Methodological Answer: Compare IC₅₀ values against known inhibitors (e.g., DL-Norvaline, S-(2-boronoethyl)-L-cysteine) using standardized assays. This compound shows dual inhibition of arginase I (IC₅₀ = 11.22 µM) and II (IC₅₀ = 11.06 µM), suggesting competitive binding at the manganese cluster . Structural analogs (e.g., galloylated derivatives) may enhance potency .

Table 3: Comparative Arginase Inhibition Data

CompoundArginase I IC₅₀ (µM)Arginase II IC₅₀ (µM)
This compound11.2211.06
DL-Norvaline450>500

Q. What experimental strategies can resolve contradictions in bioavailability data across species?

Methodological Answer: Pharmacokinetic studies in Beagle dogs (2 mg/kg IV) show a plasma half-life of 1.8 hours, with low oral bioavailability (<5%) due to glucuronidation . To reconcile interspecies differences:

  • Use LC-MS/MS to quantify parent compound and metabolites.
  • Apply PBPK modeling to extrapolate human pharmacokinetics.
  • Test enteric-coated formulations to bypass first-pass metabolism.

Q. How can researchers optimize the amorphous form of this compound for enhanced bioactivity?

Methodological Answer: Use spray-drying or quench-cooling to generate amorphous forms. Characterize via X-ray diffraction (absence of crystalline peaks) and DSC (glass transition temperature ~120°C). Amorphous forms show 3.5-fold higher solubility than crystalline counterparts, improving in vivo absorption .

Q. What in vitro models best elucidate endothelial nitric oxide synthase (eNOS) activation mechanisms?

Methodological Answer: Use HUVECs (human umbilical vein endothelial cells) treated with TNF-α to induce arginase expression. Measure:

  • NO production via DAF-FM fluorescence.
  • eNOS phosphorylation (Ser1177) by Western blot.
  • Arginase activity post-treatment with 10–50 µM this compound .

Q. How to address batch-to-batch variability in plant-derived this compound?

Methodological Answer: Implement Quality-by-Design (QbD) approaches:

  • Standardize extraction parameters (solvent ratio, temperature).
  • Use chemometric tools (PCA, PLS-DA) to correlate LC-MS metabolomic profiles with bioactivity.
  • Validate consistency via accelerated stability testing (40°C/75% RH for 6 months) .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGCIIXWEFTPOC-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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